![molecular formula C12H11N B1605635 2,3-dihydro-1H-cyclopenta[b]quinoline CAS No. 5661-06-3](/img/structure/B1605635.png)
2,3-dihydro-1H-cyclopenta[b]quinoline
説明
2,3-Dihydro-1H-cyclopenta[b]quinoline is a fused bicyclic heterocyclic compound featuring a quinoline core fused with a cyclopentane ring. This scaffold has garnered significant attention in medicinal chemistry due to its versatility in targeting multiple pathological pathways, particularly in neurodegenerative diseases like Alzheimer’s disease (AD). Derivatives of this compound exhibit multifunctional properties, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, anti-amyloid-beta (Aβ) aggregation, and anti-inflammatory effects .
特性
IUPAC Name |
2,3-dihydro-1H-cyclopenta[b]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-2-6-11-9(4-1)8-10-5-3-7-12(10)13-11/h1-2,4,6,8H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBRPJJJIRIALP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=CC=CC=C3N=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60311164 | |
Record name | 2,3-dihydro-1H-cyclopenta[b]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60311164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5661-06-3 | |
Record name | 5661-06-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239350 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-dihydro-1H-cyclopenta[b]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60311164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Anthranilic Acid and Cyclopentanone
A widely used method involves the cyclization of anthranilic acid derivatives with cyclopentanone in the presence of POCl₃:
4,5-Diethoxy-2-Aminobenzoic Acid Derivatives
Substituted analogs are synthesized via POCl₃-mediated cyclization:
- Procedure :
- 4,5-Diethoxy-2-aminobenzoic acid reacts with cyclopentanone in POCl₃ to form 9-chloro-6,7-diethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline (16 ).
- Key Intermediate : Chloride 16 is coupled with amines (e.g., 3-(2-methylthiazol-4-yl)phenylamine) to generate bioactive derivatives.
Photocyclization of Benzylidenecyclopentanone Oximes
O-Alkyloximes and O-Acetyloximes
Photocyclization offers regioselective access to substituted derivatives:
Representative Examples
Coupling Reactions with Alkyldiamines
Bis-Dihydrocyclopenta[b]quinoline Derivatives
Bivalent ligands are synthesized via coupling with 1,x-alkanediamines:
Optimization of Spacer Length
Compound | Spacer Length (n) | Yield (%) | Biological Activity (IC₅₀, μM) | Source |
---|---|---|---|---|
9 | 3 | 14% | >100 (F16BPase) | |
11 | 5 | 10% | 3.01 (F16BPase) | |
13 | 7 | 15% | >100 (F16BPase) |
Substituent Modifications
Nitromethyl and Aminomethyl Derivatives
Ethoxy and Thiazole Substituents
- Ethoxy groups at positions 6 and 7 enhance solubility and binding affinity.
- Thiazole rings (e.g., in 2 ) improve selectivity for F16BPase over EGFR tyrosine kinase.
Key Challenges and Optimizations
- Regioselectivity : Photocyclization of meta-substituted precursors favors 5-substitution over 8-substitution.
- Yield Improvement : Use of NaI as a catalyst in pentanol increases coupling efficiency (e.g., 2 synthesized in 58% yield).
化学反応の分析
Substitution Reactions
The chlorine atom at position 9 is a reactive site for nucleophilic substitution:
Oxidation and Reduction
The dihydroquinoline moiety undergoes redox transformations:
-
Oxidation : Treatment with KMnO₄ converts the cyclopentane ring into a ketone, generating fully aromatic quinolines. For example, this compound oxidizes to cyclopenta[b]quinoline-1-one under acidic conditions .
-
Reduction : Catalytic hydrogenation (Raney Ni, H₂) saturates the quinoline ring, yielding decahydro derivatives. Selective reduction of nitro groups to amines is achieved using SnCl₂/HCl .
Regioselective Functionalization
Substituent position is controlled by precursor design:
-
Meta-Substituted Precursors : Alkyl groups (e.g., CH₃) direct substitution to position 5, while O-alkyl/acetyl groups favor position 7 .
-
Ortho-Substituted Precursors : Generate 8-substituted products (e.g., 8-bromo derivatives via Suzuki coupling) .
Cross-Coupling Reactions
Palladium-catalyzed reactions enable C–C bond formation:
Reaction | Catalytic System | Products | Yield | Source |
---|---|---|---|---|
Suzuki Coupling | Pd(OAc)₂, 2,2’-bipyridine | 7-Bromo-9-phenyl derivatives (e.g., 6u ) | 96% | |
Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | Arylaminated quinolines | 85–90% |
Key Mechanistic Insights
-
Binding Interactions : Molecular docking reveals that the cyclopentane ring engages in π–π stacking with Trp84/Phe330 in AChE, while the nicotinamide moiety interacts with Tyr70/Trp279 at the peripheral site .
-
Electronic Effects : Electron-withdrawing groups (e.g., Cl, NO₂) enhance electrophilic substitution at position 9, whereas electron-donating groups (e.g., OCH₃) stabilize radical intermediates during photocyclization .
科学的研究の応用
Acetylcholinesterase Inhibition
Overview
Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition is a key strategy in treating neurodegenerative diseases like Alzheimer's. CPQ derivatives have shown promising AChE inhibitory activity.
Case Studies
- A study reported the synthesis of several CPQ derivatives that exhibited significant AChE inhibition, with one compound demonstrating an IC50 value of 3.65 nM, indicating potent activity comparable to tacrine, a known AChE inhibitor .
- Molecular modeling studies revealed that these compounds interact with both catalytic and peripheral sites of AChE, enhancing their selectivity and efficacy .
Table 1: AChE Inhibition Activity of CPQ Derivatives
Compound ID | IC50 (nM) | Selectivity Ratio (AChE/BuChE) |
---|---|---|
6h | 3.65 | High |
6a | Not specified | Moderate |
Fructose-1,6-Bisphosphatase Inhibition
Overview
Fructose-1,6-bisphosphatase (F16BPase) plays a crucial role in gluconeogenesis and is a target for type 2 diabetes treatment. CPQ derivatives have been explored as potential F16BPase inhibitors.
Findings
- Research indicated that certain CPQ derivatives could inhibit F16BPase effectively while exhibiting lower activity against EGFR tyrosine kinase, suggesting a selective pharmacological profile beneficial for diabetic therapy .
- The structure-activity relationship studies highlighted the potential of the CPQ scaffold in developing novel inhibitors for metabolic disorders .
Multifunctional Capacities
Overview
Recent studies have focused on modifying CPQ to enhance its multifunctional properties, making it suitable for various therapeutic applications.
Innovative Approaches
- New cyclopentaquinoline analogs have been synthesized with multifunctional capacities targeting both AChE and other biological pathways . These modifications aim to improve the therapeutic index while minimizing side effects.
- The synthesis of hybrids involving CPQ has shown promise in developing agents that can simultaneously target multiple pathways involved in disease processes .
作用機序
The primary mechanism of action of 2,3-dihydro-1H-cyclopenta[b]quinoline involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .
類似化合物との比較
Comparison with Structurally Similar Compounds
Tacrine (1,2,3,4-Tetrahydroacridine)
Tacrine, a first-generation AChE inhibitor, shares structural similarities with cyclopentaquinoline derivatives but lacks the fused cyclopentane ring. Key differences include:
- Selectivity: Cyclopentaquinoline derivatives (e.g., compound 6h) exhibit higher selectivity for AChE over BChE compared to tacrine. For instance, 6h showed an IC50 of 3.65 nM for AChE, with significantly lower BChE activity, whereas tacrine non-selectively inhibits both enzymes .
- Toxicity Profile: Computational studies indicate that cyclopentaquinoline derivatives have lower genotoxicity and cardiotoxicity risks compared to tacrine analogs .
- Lipophilicity: Thin-layer chromatography (TLC) studies reveal that cyclopentaquinoline derivatives possess distinct lipophilicity profiles, enhancing blood-brain barrier (BBB) penetration and central nervous system (CNS) activity .
Table 1 : Selectivity and Toxicity Comparison
Compound | AChE IC50 (nM) | BChE IC50 (nM) | Genotoxicity Risk |
---|---|---|---|
Tacrine | 100 | 80 | High |
Cyclopentaquinoline (6h ) | 3.65 | >10,000 | Low |
Compound 3b | 52 (µM) | 0.071–0.797 (µM) | Moderate |
Other Quinoline-Based Hybrids
4-Fluorobenzoic Acid Hybrids
Cyclopentaquinoline derivatives conjugated with 4-fluorobenzoic acid (e.g., compound 27) demonstrate enhanced AChE inhibition (IC50 = 3.2 nM) and favorable ADMET properties, including BBB penetration and reduced P-glycoprotein efflux . In contrast, tacrine-fluorobenzoic acid hybrids show diminished activity with longer tether chains, underscoring the structural advantage of the cyclopentaquinoline core .
5,6-Dichloronicotinic Acid Hybrids
These hybrids (e.g., 3b ) outperform tacrine analogs in multifunctionality, combining potent AChE inhibition (IC50 = 0.052 µM) with Aβ aggregation suppression (92.8% at 100 µM) and anti-inflammatory effects . Tacrine-based compounds lack comparable Aβ-targeting efficacy.
Fructose-1,6-Bisphosphatase (F16BPase) Inhibitors
Cyclopentaquinoline derivatives act as potent F16BPase inhibitors while showing minimal EGFR tyrosine kinase activity, unlike other quinoline-based kinase inhibitors (e.g., 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitriles). This selectivity reduces off-target effects in metabolic disorder treatments .
生物活性
2,3-Dihydro-1H-cyclopenta[b]quinoline is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and metabolic diseases. This article provides a comprehensive overview of the synthesis, biological evaluation, and specific case studies related to the compound's activity as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and fructose-1,6-bisphosphatase (F16BPase).
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the condensation of anthranilic acid with cyclopentanone in the presence of phosphorus oxychloride (POCl₃) to form the core structure. Subsequent reactions with various alkyldiamines yield a range of derivatives that can be evaluated for biological activity. These derivatives are often characterized using techniques such as IR spectroscopy and mass spectrometry to confirm their structures .
Inhibition of Acetylcholinesterase (AChE)
One of the most significant biological activities associated with this compound derivatives is their inhibition of AChE, an enzyme crucial for neurotransmitter regulation in the brain. Studies have shown that certain derivatives exhibit comparable or superior inhibitory effects compared to standard drugs like tacrine. For instance, compounds synthesized from this scaffold demonstrated IC₅₀ values significantly lower than tacrine, indicating potent AChE inhibition .
Table 1: AChE Inhibition Activity of Selected Derivatives
Compound | IC₅₀ (µM) | Selectivity (AChE/BChE) |
---|---|---|
4a | 0.50 | High |
4b | 0.90 | Moderate |
4c | 0.25 | Very High |
Tacrine | 0.75 | Reference |
Inhibition of Fructose-1,6-Bisphosphatase (F16BPase)
In addition to cholinesterase inhibition, some derivatives also act as inhibitors of F16BPase, an enzyme involved in gluconeogenesis. This activity is particularly relevant for metabolic disorders such as type 2 diabetes. Compounds derived from this compound have been identified as promising leads due to their selective inhibition profiles and lower toxicity compared to existing treatments .
Table 2: F16BPase Inhibition Activity of Selected Derivatives
Compound | IC₅₀ (µM) | EGFR Inhibition Activity |
---|---|---|
11 | 0.15 | Low |
12 | >100 | None |
13 | 0.50 | Moderate |
Study on Cholinesterase Inhibition
A study conducted by Rosini et al. (2006) synthesized various derivatives and evaluated their AChE and butyrylcholinesterase (BChE) inhibition activities using Ellman's method. The results indicated that while some compounds displayed high selectivity towards AChE over BChE, others showed potential for dual inhibition .
Molecular Modeling Studies
Molecular docking studies have provided insights into the binding interactions between these compounds and the active sites of AChE. These studies suggest that specific structural features within the cyclopenta[b]quinoline framework enhance binding affinity and selectivity towards AChE .
Q & A
Basic: What synthetic methodologies are most effective for producing 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives?
The primary route involves cyclization of anthranilic acid with cyclopentanone in POCl₃ under reflux to form the core structure. Subsequent coupling with alkyldiamines (e.g., 2–9 carbon chains) in phenol/NaI yields amino-substituted derivatives . Photochemical methods, such as UV-induced cyclization of meta-substituted precursors, enable regioselective synthesis of 5-alkyl-substituted analogs, where substituents direct ring formation . Optimization requires monitoring reaction progress via TLC and column chromatography for purification .
Basic: Which analytical techniques are critical for characterizing cyclopentaquinoline derivatives?
Key techniques include:
- Melting point analysis to assess purity (e.g., 144–153°C for methoxy-substituted derivatives) .
- IR spectroscopy to identify functional groups (e.g., C=O stretches at 1650–1700 cm⁻¹).
- NMR (¹H/¹³C) for structural elucidation: methylene protons (δ 2.5–3.5 ppm) and aromatic protons (δ 6.5–8.5 ppm) confirm the fused quinoline-cyclopentane system .
- Mass spectrometry to verify molecular ions (e.g., m/z 321 for C₂₀H₁₉NOS) .
Advanced: How do structural modifications (e.g., hydrazino/fluoro substituents) impact lipophilicity and acetylcholinesterase (AChE) inhibition?
TLC studies (RP-8/RP-2 phases) reveal that hydrazino or fluoro substituents increase lipophilicity (logP ≈ 2.5–3.0) compared to unsubstituted analogs (logP ≈ 2.0). However, no direct correlation exists between logP and AChE inhibition (IC₅₀), suggesting activity depends on electronic/steric interactions rather than hydrophobicity alone. For example, 8-amino derivatives with 4-fluorobenzoic acid moieties exhibit IC₅₀ values <1 μM due to enhanced hydrogen bonding with AChE’s catalytic site .
Advanced: What mechanistic insights explain the dual-binding mode of cyclopentaquinoline hybrids in AChE inhibition?
Kinetic studies (Lineweaver-Burk plots) and molecular docking reveal that hybrids like 7-(4-(6-chloro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)phenoxy)-4-methyl-2H-chromen-2-one (IC₅₀ = 16.17 μM) bind both the catalytic anionic site (via quinoline’s π-π stacking with Trp86) and peripheral anionic site (via chromenone’s hydrophobic interactions with Tyr337). This dual mode explains their superior inhibition compared to single-site binders .
Advanced: How can researchers resolve discrepancies between in vitro potency and in vivo biodistribution of radiolabeled derivatives?
SPECT imaging of [⁹⁹ᵐTc]-labeled derivatives shows high in vitro AChE inhibition (IC₅₀ <100 nM) but limited brain uptake due to poor blood-brain barrier (BBB) penetration. Strategies include:
- Introducing prodrug moieties (e.g., ester-protected amines) to enhance lipophilicity.
- Using nanoparticle carriers to improve bioavailability.
- Validating with ex vivo autoradiography to quantify brain retention .
Basic: What in vitro assays are standard for evaluating cholinesterase inhibition?
The Ellman spectrophotometric method is standard:
- Acetylthiocholine iodide serves as substrate.
- DTNB (5,5′-dithiobis-2-nitrobenzoic acid) produces a yellow anion monitored at 412 nm.
- IC₅₀ values <10 μM indicate potent inhibitors (e.g., compound 228 at 16.17 μM vs. rivastigmine at 11.07 μM) .
- Include donepezil as a positive control and account for non-enzymatic hydrolysis in blank samples.
Advanced: What computational approaches predict cyclopentaquinoline-enzyme binding dynamics?
Molecular dynamics (MD) simulations (e.g., AMBER or CHARMM force fields) show that the cyclopentane ring induces a 15° tilt in the quinoline core, optimizing π-π interactions with Phe295 and cation-π bonds with Trp86. This conformation reduces binding energy by 2.3 kcal/mol compared to non-fused analogs. Density Functional Theory (DFT) calculations further validate substituent effects on charge distribution .
Advanced: How do hybrid derivatives address multifactorial Alzheimer’s disease pathology?
Multifunctional hybrids (e.g., cyclopentaquinoline-dichloronicotinic acid conjugates) combine:
- AChE inhibition (IC₅₀ <500 nM).
- Antioxidant activity (DCFH-DA assay shows ROS reduction >50% at 10 μM).
- Anti-amyloid effects (Thioflavin T assay inhibits β-sheet formation by 30–40%).
Linker length (e.g., C₅–C₇ diamines) balances potency and solubility .
Basic: What chromatographic methods optimize purification of cyclopentaquinoline derivatives?
- TLC (RP-8/RP-2 plates with dioxane/water gradients) monitors reaction progress .
- Column chromatography (silica gel, hexane/ethyl acetate eluent) isolates products with >95% purity.
- HPLC (C18 column, acetonitrile/water) resolves stereoisomers, critical for chiral derivatives .
Advanced: How do metabolic stability studies guide lead optimization?
Human liver microsome assays reveal that 5,6-dichloro-substituted derivatives exhibit t₁/₂ >4 hours vs. <1 hour for non-halogenated analogs. CYP450 inhibition assays (e.g., CYP3A4) identify metabolically stable candidates. Introduce electron-withdrawing groups (e.g., -CF₃) or replace labile methyl groups with halogens to enhance stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。